
N-(3-Methylbutyl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylbutyl)hexan-1-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a hexyl chain attached to the nitrogen atom, with a 3-methylbutyl group as a substituent. Amines are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylbutyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 3-methylbutyl bromide with hexylamine in the presence of a base like sodium hydroxide can yield this compound .
Another method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4). For example, the reduction of 3-methylbutylhexanenitrile can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of amines can lead to the formation of primary, secondary, or tertiary amines.
Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-Methylbutyl)hexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Amines play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of novel drugs, such as receptor ligands and enzyme inhibitors.
Industry: Amines are utilized in the production of polymers, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of N-(3-Methylbutyl)hexan-1-amine involves its interaction with molecular targets and pathways. Amines can act as nucleophiles, participating in various chemical reactions. They can also form hydrogen bonds and coordinate with metal ions, influencing their reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Methylhexan-1-amine: Similar structure but with a methyl group instead of a 3-methylbutyl group.
Hexan-1-amine: Lacks the 3-methylbutyl substituent, making it a simpler amine.
N,N-Dimethylhexan-1-amine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
N-(3-Methylbutyl)hexan-1-amine is unique due to its specific substituent groups, which can influence its reactivity and applications. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar amines .
Properties
CAS No. |
78579-60-9 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)hexan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-9-12-10-8-11(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
PQLZIHIKBARHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
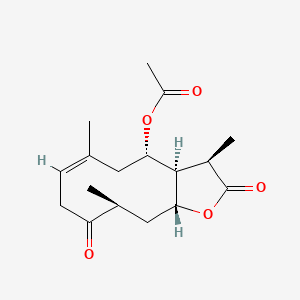
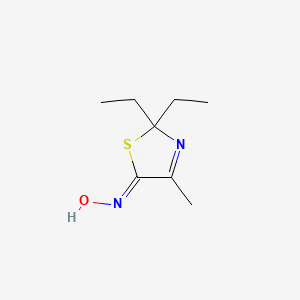
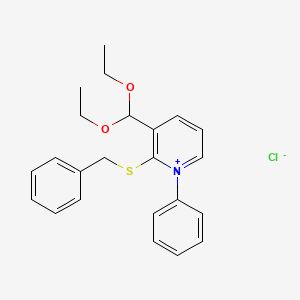
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

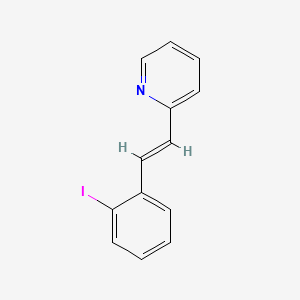
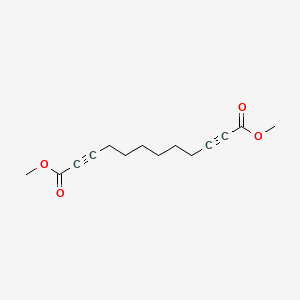
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)

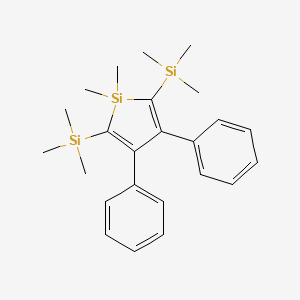

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

